molecular formula C7H5BrN2S B13049276 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B13049276
M. Wt: 229.10 g/mol
InChI Key: PGZOFJIANYJEDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative with a bromine atom at position 5, a methylsulfanyl (SMe) group at position 2, and a cyano (CN) group at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, while the methylsulfanyl group contributes to lipophilicity and moderate electron-donating effects.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

5-bromo-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2S/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3

InChI Key

PGZOFJIANYJEDJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Pyridine Derivatives : The synthesis often begins with suitably substituted pyridine precursors such as 2-substituted-3-cyanopyridines or 2-(methylsulfanyl)-3-cyanopyridines.
  • Cyano Group Introduction : The nitrile group at the 3-position is typically introduced via nucleophilic substitution or cyanation reactions on halogenated pyridine intermediates.

Installation of the Methylsulfanyl Group

  • Thioether Formation : The methylsulfanyl (-SCH3) group is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 2-position with a methylthiolate source.
  • Reaction Conditions : This step usually requires a base and a sulfur nucleophile such as sodium methylthiolate or methylthiol under controlled temperature to ensure selective substitution.

Selective Bromination at Position 5

  • Regioselective Bromination : The bromine atom is introduced at the 5-position of the pyridine ring through electrophilic aromatic substitution.
  • Brominating Agents : Common reagents include bromine (Br2), N-bromosuccinimide (NBS), or copper(II) bromide (CuBr) in the presence of catalysts.
  • Reaction Control : Temperature control and choice of solvent are critical to avoid bromination at undesired positions or overbromination.

Representative Synthetic Route from Literature

A typical synthetic sequence, adapted from patent and research literature, is summarized below:

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of 2-(methylsulfanyl)pyridine-3-carbonitrile intermediate Starting pyridine derivative reacted with methylthiolate under basic conditions Introduction of methylsulfanyl group at position 2
2 Bromination at position 5 Brominating agent (e.g., Br2 or CuBr/NaNO2 system), low temperature (-10 to 20 °C), catalytic CuBr Selective bromination at 5-position without 3-position isomers
3 Purification and isolation Extraction, washing, drying, and chromatographic purification High purity 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile

This approach ensures mild reaction conditions, high yield, and minimal formation of positional isomers.

Key Research Findings and Advantages

  • Avoidance of Isomeric By-products : The synthetic methods emphasize regioselectivity to prevent formation of 3-position isomers, which complicate purification and reduce yield.
  • Mild Reaction Conditions : Use of catalytic amounts of copper salts and controlled temperature ranges (-10 to 20 °C) minimizes side reactions and degradation.
  • High Yield and Scalability : The described methods achieve good yields (often above 70%) and use readily available starting materials, making them suitable for industrial scale-up.
  • Environmental and Safety Considerations : Some routes avoid harsh reagents such as acid chlorides or strong oxidizers, reducing environmental impact and safety hazards.

Analytical Characterization Supporting Synthesis

The identity and purity of the synthesized 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile are confirmed by:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield Range References
Methylsulfanyl group introduction Methylthiolate, base (e.g., NaH or K2CO3), solvent (DMF, DMSO), 50-80 °C Nucleophilic substitution at 2-position 70-85%
Bromination at 5-position Br2 or CuBr catalyst, NaNO2, HBr, -10 to 20 °C Electrophilic aromatic substitution, regioselective 75-90%
Purification Extraction, washing, chromatography Ensures removal of isomers and impurities High purity (>95%)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, influencing specific pathways .

Comparison with Similar Compounds

Substituent Variations at Position 2

5-Bromo-2-(trifluoromethyl)pyridine-3-carbonitrile
  • Structure : Replaces the methylsulfanyl group with a trifluoromethyl (CF₃) group at position 2.
  • Applications: Used in agrochemicals and pharmaceuticals where enhanced stability and hydrophobicity are critical .
5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile
  • Structure: Substitutes SMe with a dimethylamino (NMe₂) group.
  • Properties: The NMe₂ group is electron-donating, increasing ring electron density and altering reactivity. Applications: Intermediate in synthesizing kinase inhibitors due to its ability to engage in hydrogen bonding .
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile
  • Structure : Replaces SMe with a sulfanyl (SH) group and adds a thienyl group at position 6.
  • Properties :
    • The SH group offers redox activity, while the thienyl group introduces π-π stacking capabilities.
    • Applications: Explored in optoelectronic materials and metal coordination chemistry .

Substituent Variations at Position 3

5-Bromopyridine-3-carbonitrile
  • Structure : Lacks the methylsulfanyl group at position 2.
  • Properties :
    • Simpler structure with reduced steric hindrance.
    • Higher electrophilicity at position 2 due to the absence of SMe.
    • Applications: Building block for cross-coupling reactions in organic synthesis .
5-Bromo-3-methylpyridine-2-carbonitrile
  • Structure: Cyano group at position 2 and methyl at position 3.
  • Applications: Used in the synthesis of antifungal agents .

Complex Derivatives with Additional Functional Groups

5-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile
  • Structure : Incorporates an azetidine ring linked to a pyridinyloxy group at position 2.
  • Properties: Enhanced conformational rigidity due to the azetidine ring. Improved binding affinity in receptor-ligand interactions.

Electronic Effects

  • Electron-Withdrawing Groups (e.g., CF₃, CN) :

    • Reduce electron density on the pyridine ring, directing electrophilic substitutions to specific positions.
    • Example: CF₃ in 5-Bromo-2-(trifluoromethyl)pyridine-3-carbonitrile increases stability against nucleophilic attack .
  • Electron-Donating Groups (e.g., SMe, NMe₂) :

    • Increase electron density, enhancing reactivity toward electrophiles.
    • Example: SMe in the target compound balances lipophilicity and moderate electron donation .

Biological Activity

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications in medicinal chemistry, supported by relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile features a bromine atom and a methylsulfanyl group attached to a pyridine ring, along with a cyano group. The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which facilitates the formation of various pyridine derivatives with potential biological activities .

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. Minimum inhibitory concentrations (MICs) for related compounds ranged from 0.5 to 64 μg/mL against Gram-negative and Gram-positive bacteria, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. For example, compounds structurally related to 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile have demonstrated notable antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating promising activity compared to standard chemotherapeutic agents .

Compound Cell Line IC50 (µM) Reference
Compound AHepG26.19
Compound BMCF-75.10
Compound CHCT1169.18

Anti-inflammatory Activity

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Some studies have reported that certain pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for COX-2 inhibition were reported as low as 0.04 µmol, demonstrating significant anti-inflammatory potential .

Case Studies and Research Findings

  • Study on Antithrombotic Activity : A study examining various pyridine derivatives found that certain compounds exhibited high anti-thrombolytic activity, with some achieving up to 41.32% inhibition of clot formation in human blood samples . This suggests that structural modifications in pyridines can lead to enhanced thrombolytic properties.
  • Antiviral Properties : Recent reviews have highlighted the antiviral activities of pyridine compounds against viral pathogens, indicating that further exploration of these derivatives could yield new antiviral agents .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile, and what key intermediates are involved?

A typical synthesis involves halogenation and nucleophilic substitution. For example, brominated pyridine precursors can undergo thiolation using methylsulfanyl reagents. A related trifluoromethylpyridine derivative (1c) was synthesized via sequential halogenation and functional group introduction, as described in a three-step process using potassium fluoride and sulfolane . Key intermediates include brominated pyridine precursors and protected thiol intermediates to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile?

Multinuclear NMR (1H, 13C, and 19F for related analogs), IR spectroscopy (to confirm nitrile and methylsulfanyl groups), and high-resolution mass spectrometry (HRMS) are critical. For example, HRMS analysis of 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile (1c) confirmed the molecular formula with <1 ppm error . X-ray crystallography may resolve ambiguities in regiochemistry.

Q. What are the solubility properties of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile, and how do they influence solvent selection?

Pyridine derivatives with bromo and nitrile groups are often soluble in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane). For analogs like 5-Bromo-2-methoxy-3-methylpyridine, a density of 1.452 g/cm³ and boiling point of ~217°C suggest moderate volatility, favoring reflux conditions in high-boiling solvents .

Advanced Research Questions

Q. How can researchers optimize the yield of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile in multi-step syntheses?

Optimization involves controlling reaction temperature, stoichiometry, and solvent choice. In a trifluoromethylpyridine synthesis, sulfolane was used as a solvent to enhance reactivity, while anhydrous potassium fluoride facilitated halogen exchange . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves yield and purity.

Q. What strategies mitigate competing side reactions when introducing the methylsulfanyl group in pyridine derivatives?

Competing oxidation or over-substitution can be minimized using protected thiols (e.g., disulfides) or mild reducing conditions. Phosphonylation studies on bromopyridines highlight the importance of steric and electronic control; for example, bulky ligands or low temperatures suppress undesired dimerization .

Q. How do computational methods assist in predicting the reactivity of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile in cross-coupling reactions?

Density functional theory (DFT) calculations can model electronic effects (e.g., nitrile’s electron-withdrawing nature) to predict sites for Suzuki or Ullmann couplings. Parameters like molecular polarizability (logP ~2.16 for analogs) and topological polar surface area (TPSA) guide solvent and catalyst selection .

Q. How to analyze and resolve contradictions in spectroscopic data for halogenated pyridinecarbonitriles?

Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. For 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile (1c), 13C NMR resolved ambiguities in substitution patterns, while 2D-COSY confirmed coupling between aromatic protons . Decoupling experiments and isotopic labeling further clarify complex splitting.

Methodological Considerations

  • Experimental Design : Prioritize regioselective bromination using NBS (N-bromosuccinimide) in acetonitrile .
  • Data Contradiction Analysis : Cross-validate NMR assignments with computational predictions (e.g., ChemDraw simulations) and HRMS isotopic patterns .
  • Safety and Handling : Bromopyridines require inert atmosphere handling due to moisture sensitivity; methylsulfanyl groups may release H2S under acidic conditions .

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